4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydroindol-6-yl]-4-ethoxy-3-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O4S/c1-5-28-19-9-8-16(13-17(19)22)29(26,27)23-15-7-6-14-10-11-24(18(14)12-15)20(25)21(2,3)4/h6-9,12-13,23H,5,10-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKQDDYLDPJHIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C(C)(C)C)C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indolin Moiety: This can be achieved through a Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions.
Introduction of the Pivaloyl Group: The indolin derivative is then acylated with pivaloyl chloride in the presence of a base such as pyridine.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate with benzenesulfonyl chloride under basic conditions.
Ethoxy and Fluoro Substitutions:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or fluoro groups with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide or potassium fluoride in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Material Science: Its chemical properties can be exploited in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Binding Affinity and Ligand Efficiency
Gold Scores (GS) and Hydrogen Bonding Scores (HBS) are critical metrics for evaluating ligand-receptor interactions:
| Compound | Gold Score (GS) | Hydrogen Bonding Score (HBS) | Target |
|---|---|---|---|
| 4-Ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide | Not reported | Not reported | PPARγ (inferred) |
| INT131 (reference compound) | 90.65 | N/A | PPARγ |
| Compound 6 (quinolin-3-yloxy derivative) | 78.09 | 6.11 | PPARγ |
| Compound 7 (quinolin-3-yloxy derivative) | 87.26 | 7.42 | PPARγ |
- Key Insight: While specific GS/HBS data for the target compound are unavailable, its ethoxy/fluoro substituents may enhance binding compared to Compound 6 (lower GS) but fall short of INT131. The pivaloylindolin group likely improves hydrophobic interactions, analogous to the quinolin-3-yloxy moiety in Compounds 6 and 7 .
A. Electron-Withdrawing vs. Electron-Donating Groups
- HIV Integrase (HIV-IN) Inhibitors: Styrylquinoline-derived benzenesulfonamides with para-nitro (electron-withdrawing) groups (e.g., IIIi) showed 96.7% inhibition, surpassing methoxy (72.9%) or methyl (82.0%) analogs . Comparison: The 3-fluoro group in the target compound may mimic nitro’s electron-withdrawing effects, enhancing chelation with metallic cofactors.
B. Alkoxy Chain Length
Target Specificity and Structural Moieties
- PPARγ vs. VEGFR-2 Inhibitors :
- Quinazolin-8-yl and thiadiazol/indazol derivatives (e.g., Compounds 10 and 19) inhibit VEGFR-2, driven by dimethoxyphenyl and heterocyclic substituents .
- Comparison : The pivaloylindolin group in the target compound may favor PPARγ over VEGFR-2 due to steric and electronic compatibility with nuclear receptor binding pockets .
Q & A
Q. What methodologies are recommended for optimizing the synthetic route of 4-ethoxy-3-fluoro-N-(1-pivaloylindolin-6-yl)benzenesulfonamide to enhance yield and purity?
- Methodological Answer : Utilize Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can minimize the number of trials while accounting for interactions between variables . Integrate computational reaction path searches (e.g., quantum chemical calculations) to predict viable intermediates and transition states, reducing trial-and-error experimentation. Experimental data should be fed back into simulations to refine predictions, as demonstrated in the ICReDD framework for reaction design .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and ¹⁹F for ethoxy, fluoro, and sulfonamide groups), high-resolution mass spectrometry (HRMS) for molecular weight validation, and X-ray crystallography for absolute stereochemical determination. For example, benzenesulfonamide derivatives often require 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions .
Q. How can researchers design initial biological screening assays to evaluate this compound’s bioactivity?
- Methodological Answer : Prioritize target-based assays (e.g., enzyme inhibition, receptor binding) using fluorogenic or radiolabeled substrates. Pair these with cell-based viability assays (e.g., MTT, ATP-lite) to assess cytotoxicity. Dose-response curves should be generated with at least three biological replicates to ensure statistical robustness. Structural analogs, such as those in PubChem entries, can guide target selection .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and regioselectivity of this compound in novel reactions?
- Methodological Answer : Employ density functional theory (DFT) to calculate activation energies and identify reactive sites. For example, the fluoro and ethoxy groups may direct electrophilic substitution via electronic effects. Compare results with experimental kinetic data (e.g., Hammett plots) to validate computational models. The ICReDD framework’s integration of computation and experimentation is a validated approach for such predictions .
Q. What strategies resolve contradictions in biological activity data across independent studies?
- Methodological Answer : Conduct meta-analyses to identify variables causing discrepancies (e.g., assay conditions, cell lines). Reproduce key experiments under standardized protocols, including controls for batch-to-batch compound variability. For instance, differences in solubility (due to the pivaloyl group) may require reevaluation of DMSO concentrations or use of solubilizing agents .
Q. How can structure-activity relationship (SAR) studies be systematically designed for this sulfonamide derivative?
- Methodological Answer : Synthesize analogs with modifications to the ethoxy , fluoro , or pivaloylindolin moieties. Use DoE to prioritize substituents and assess additive/synergistic effects. Pair this with molecular docking to predict binding affinities to targets like kinases or GPCRs. For example, PubChem data on similar benzenesulfonamides highlight the importance of the sulfonamide group in target engagement .
Q. What advanced separation techniques are suitable for purifying this compound from complex reaction mixtures?
- Methodological Answer : Employ preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% TFA). For scale-up, consider membrane-based separation (e.g., nanofiltration) to remove byproducts while retaining the target molecule. CRDC classification RDF2050104 highlights membrane technologies as critical for such applications .
Data Analysis and Experimental Design
Q. How should researchers statistically analyze dose-response data to determine IC₅₀ values accurately?
- Methodological Answer : Use non-linear regression models (e.g., four-parameter logistic curve) in software like GraphPad Prism. Validate model fit with goodness-of-fit metrics (e.g., R², residual plots). For low solubility compounds, ensure data points cover the full dynamic range by testing higher concentrations in solubilized forms .
Q. What experimental designs are optimal for studying the degradation pathways of this compound under physiological conditions?
- Methodological Answer : Apply accelerated stability testing (e.g., varying pH, temperature) with LC-MS/MS monitoring. Use DoE to simulate physiological extremes (e.g., pH 1.2 for gastric fluid, pH 7.4 for plasma). Kinetic modeling (e.g., Arrhenius equation) can extrapolate shelf-life data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
